4,5,6-Trimethoxy-1H-indole-2-carboxylic acid
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Overview
Description
4,5,6-Trimethoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO5 and a molecular weight of 251.24 g/mol . It is a derivative of indole, a bicyclic heterocycle that is widely found in natural products and pharmaceuticals. This compound is characterized by the presence of three methoxy groups attached to the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trimethoxy-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with an appropriate indole derivative.
Methoxylation: The indole derivative undergoes methoxylation to introduce methoxy groups at the 4, 5, and 6 positions.
Carboxylation: The methoxylated indole is then subjected to carboxylation to introduce the carboxylic acid group at the 2 position.
The reaction conditions for these steps may vary, but they generally involve the use of reagents such as methanol, sodium methoxide, and carbon dioxide under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trimethoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
4,5,6-Trimethoxy-1H-indole-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4,5,6-Trimethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy groups and the carboxylic acid moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4,5,6-Trimethoxyindole: Lacks the carboxylic acid group, which can affect its reactivity and biological activity.
4,5,6-Trimethoxy-1H-indole-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to different chemical and biological properties.
5,6,7-Trimethoxy-1H-indole-2-carboxylic acid: Similar but with methoxy groups at different positions, affecting its overall activity
Uniqueness
4,5,6-Trimethoxy-1H-indole-2-carboxylic acid is unique due to the specific arrangement of methoxy groups and the carboxylic acid moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4,5,6-trimethoxy-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-16-9-5-7-6(4-8(13-7)12(14)15)10(17-2)11(9)18-3/h4-5,13H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUGUKSHOAAIBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C=C(NC2=C1)C(=O)O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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